molecular formula C26H30N4O2 B14106346 N-(1-(3-(4-ethylphenyl)-1H-pyrazole-4-carbonyl)piperidin-4-yl)-3,4-dimethylbenzamide

N-(1-(3-(4-ethylphenyl)-1H-pyrazole-4-carbonyl)piperidin-4-yl)-3,4-dimethylbenzamide

Cat. No.: B14106346
M. Wt: 430.5 g/mol
InChI Key: UKEMIPYTONCKHF-UHFFFAOYSA-N
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Description

N-(1-(3-(4-ethylphenyl)-1H-pyrazole-4-carbonyl)piperidin-4-yl)-3,4-dimethylbenzamide is a complex organic compound that features a piperidine ring, a pyrazole ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(3-(4-ethylphenyl)-1H-pyrazole-4-carbonyl)piperidin-4-yl)-3,4-dimethylbenzamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the piperidine ring, and finally, the attachment of the benzamide group. Common reagents used in these reactions include hydrazines, aldehydes, and amines. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to increase efficiency and reduce costs. Purification methods like crystallization and chromatography are used to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(1-(3-(4-ethylphenyl)-1H-pyrazole-4-carbonyl)piperidin-4-yl)-3,4-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups .

Scientific Research Applications

N-(1-(3-(4-ethylphenyl)-1H-pyrazole-4-carbonyl)piperidin-4-yl)-3,4-dimethylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-(3-(4-ethylphenyl)-1H-pyrazole-4-carbonyl)piperidin-4-yl)-3,4-dimethylbenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine and pyrazole derivatives, such as:

  • N-(1-(3-(4-methylphenyl)-1H-pyrazole-4-carbonyl)piperidin-4-yl)-3,4-dimethylbenzamide
  • N-(1-(3-(4-ethylphenyl)-1H-pyrazole-4-carbonyl)piperidin-4-yl)-3,4-dimethylbenzamide

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

Molecular Formula

C26H30N4O2

Molecular Weight

430.5 g/mol

IUPAC Name

N-[1-[5-(4-ethylphenyl)-1H-pyrazole-4-carbonyl]piperidin-4-yl]-3,4-dimethylbenzamide

InChI

InChI=1S/C26H30N4O2/c1-4-19-6-9-20(10-7-19)24-23(16-27-29-24)26(32)30-13-11-22(12-14-30)28-25(31)21-8-5-17(2)18(3)15-21/h5-10,15-16,22H,4,11-14H2,1-3H3,(H,27,29)(H,28,31)

InChI Key

UKEMIPYTONCKHF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=C(C=NN2)C(=O)N3CCC(CC3)NC(=O)C4=CC(=C(C=C4)C)C

Origin of Product

United States

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